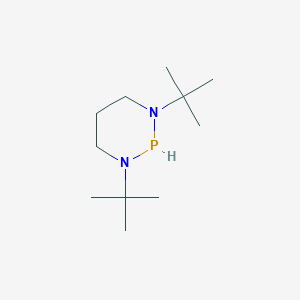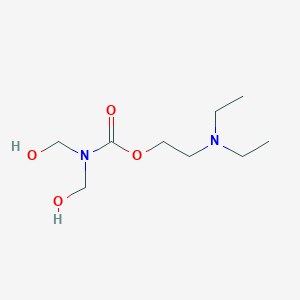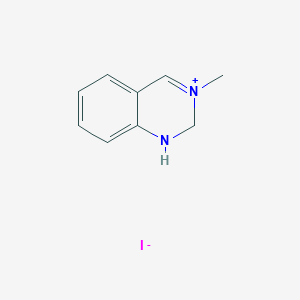
3-Methyl-1,2-dihydroquinazolin-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is a nitrogen-containing heterocyclic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This reaction is often carried out under reflux conditions in the presence of an acid catalyst. The resulting product is then treated with methyl iodide to form the desired iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of aqueous media and recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-Methyl-1,2-dihydroquinazolin-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant pharmacological activities .
科学研究应用
3-Methyl-1,2-dihydroquinazolin-3-ium iodide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of 3-Methyl-1,2-dihydroquinazolin-3-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
相似化合物的比较
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methyl and iodide groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Dihydroquinazoline: A reduced form of quinazoline with hydrogen atoms added to the nitrogen atoms
Uniqueness
3-Methyl-1,2-dihydroquinazolin-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and iodide ion enhances its reactivity and potential pharmacological activities compared to its analogs .
属性
CAS 编号 |
56314-12-6 |
|---|---|
分子式 |
C9H11IN2 |
分子量 |
274.10 g/mol |
IUPAC 名称 |
3-methyl-1,2-dihydroquinazolin-3-ium;iodide |
InChI |
InChI=1S/C9H10N2.HI/c1-11-6-8-4-2-3-5-9(8)10-7-11;/h2-6H,7H2,1H3;1H |
InChI 键 |
IACIETCGLSXEEP-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC2=CC=CC=C2NC1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


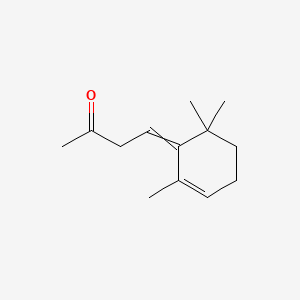
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
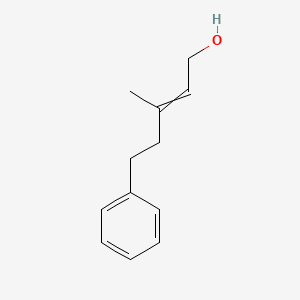
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
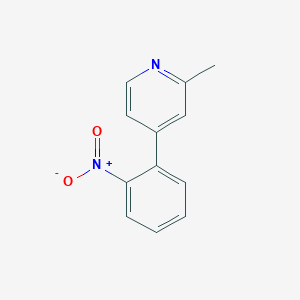
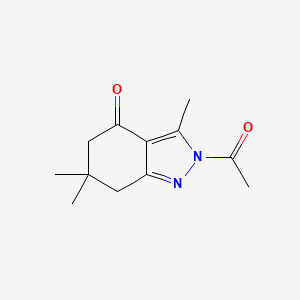
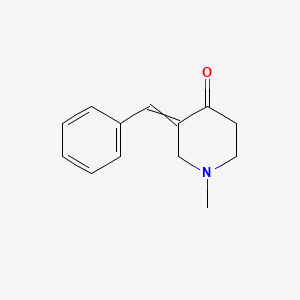
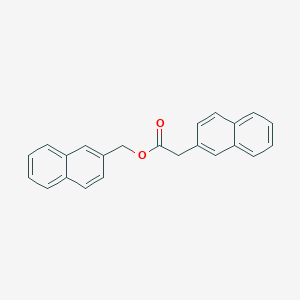
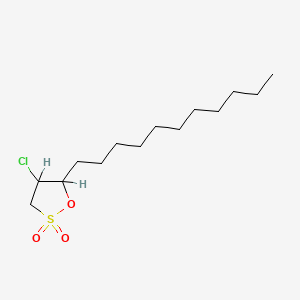
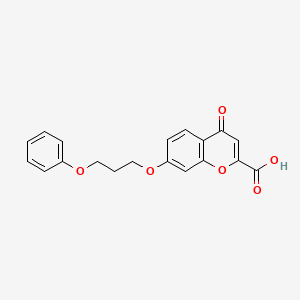
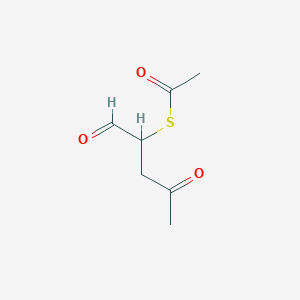
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
